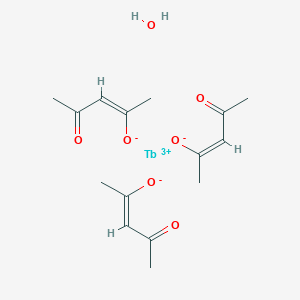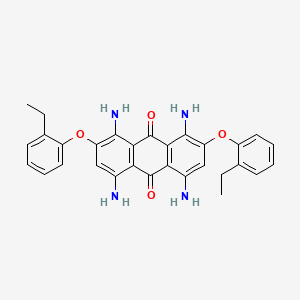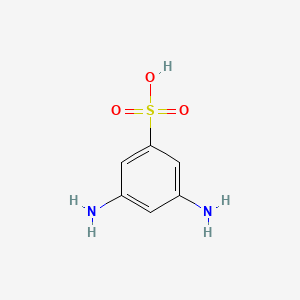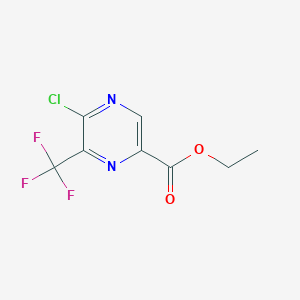
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrazine ring can be oxidized to form pyrazine N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride, lithium aluminum hydride (LAH), or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: The major products are substituted pyrazine derivatives with various functional groups.
Oxidation Reactions: The major products are pyrazine N-oxides.
Reduction Reactions: The major products are amine-substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as a drug candidate for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, and in the production of functional materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Ethyl5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate can be compared with other similar compounds, such as:
5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid: This compound lacks the ethyl ester group, which may affect its solubility and reactivity.
5-chloro-6-(trifluoromethyl)pyrazine-2-carboxamide: This compound has an amide group instead of an ester group, which may influence its biological activity and stability.
5-chloro-6-(trifluoromethyl)pyrazine-2-thiol: This compound contains a thiol group, which can form disulfide bonds and affect its chemical properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the ethyl ester group, which confer distinct chemical and biological properties that make it valuable for various applications.
Propiedades
Fórmula molecular |
C8H6ClF3N2O2 |
|---|---|
Peso molecular |
254.59 g/mol |
Nombre IUPAC |
ethyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-2-16-7(15)4-3-13-6(9)5(14-4)8(10,11)12/h3H,2H2,1H3 |
Clave InChI |
TUOJPWHJEDDVSB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C(=N1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



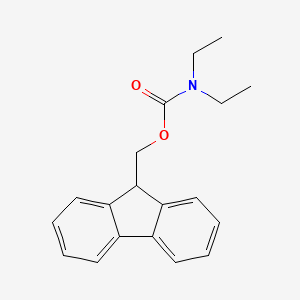
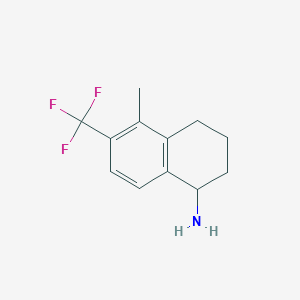

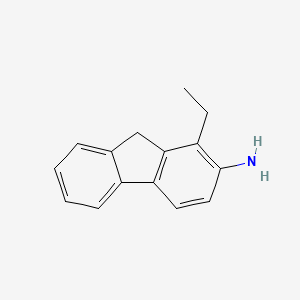
![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
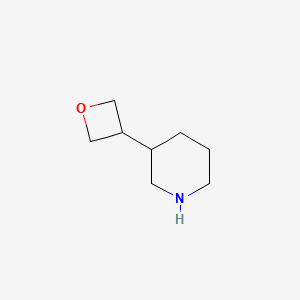
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)

